N-{(3R*,4R*)-1-[(8-fluoroquinolin-2-yl)methyl]-3-hydroxypiperidin-4-yl}isonicotinamide -

N-{(3R*,4R*)-1-[(8-fluoroquinolin-2-yl)methyl]-3-hydroxypiperidin-4-yl}isonicotinamide

Catalog Number: EVT-5710926
CAS Number:
Molecular Formula: C21H21FN4O2
Molecular Weight: 380.4 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description

N-{(3R,4R)-1-[(8-fluoroquinolin-2-yl)methyl]-3-hydroxypiperidin-4-yl}isonicotinamide is a novel azepane derivative developed as a potential inhibitor of protein kinase B (PKB-alpha). [] PKB-alpha is a crucial enzyme involved in various cellular processes, including cell growth, proliferation, survival, and metabolism. [] Dysregulation of PKB-alpha activity has been implicated in the development and progression of various diseases, including cancer. []

Synthesis Analysis

The synthesis of N-{(3R,4R)-1-[(8-fluoroquinolin-2-yl)methyl]-3-hydroxypiperidin-4-yl}isonicotinamide and related azepane derivatives is described in the literature. [] The synthesis starts from a (-)-balanol-derived lead structure, (4R)-4-(2-fluoro-6-hydroxy-3-methoxy-benzoyl)-benzoic acid (3R)-3-[(pyridine-4-carbonyl)amino]-azepan-4-yl ester. [] This lead structure, containing an unstable ester moiety, was modified to enhance plasma stability. [] The modifications involved replacing the ester with various linkers isosteric to the ester. [] The specific synthetic steps and reaction conditions for N-{(3R,4R)-1-[(8-fluoroquinolin-2-yl)methyl]-3-hydroxypiperidin-4-yl}isonicotinamide are not explicitly detailed in the provided abstract.

Molecular Structure Analysis

The molecular structure of N-{(3R,4R)-1-[(8-fluoroquinolin-2-yl)methyl]-3-hydroxypiperidin-4-yl}isonicotinamide is derived from the (-)-balanol scaffold. [] It features an azepane ring as the core structure, with specific substituents at various positions. [] Notably, it contains an isonicotinamide group linked to the azepane ring, believed to be crucial for its interaction with PKB-alpha. [] The molecule's stereochemistry is defined as (3R,4R), indicating the spatial arrangement of atoms around these chiral centers. [] Further details on bond lengths, angles, and conformations are not available in the provided information.

Mechanism of Action

N-{(3R,4R)-1-[(8-fluoroquinolin-2-yl)methyl]-3-hydroxypiperidin-4-yl}isonicotinamide was designed as a potential inhibitor of PKB-alpha. [] Although the specific mechanism of action is not provided, its design is based on molecular modeling studies using the crystal structure of PKA (a related kinase) complexed with a similar compound. [] The presence of the isonicotinamide moiety is considered important for its interaction with the kinase active site. [] Further studies, including enzyme kinetics and structural analysis of the compound bound to PKB-alpha, are needed to elucidate its precise mechanism of action.

Applications

The primary application of N-{(3R,4R)-1-[(8-fluoroquinolin-2-yl)methyl]-3-hydroxypiperidin-4-yl}isonicotinamide, as identified in the provided literature, is as a potential inhibitor of PKB-alpha for research purposes. [] Inhibiting PKB-alpha could be beneficial in studying:

Properties

Product Name

N-{(3R*,4R*)-1-[(8-fluoroquinolin-2-yl)methyl]-3-hydroxypiperidin-4-yl}isonicotinamide

IUPAC Name

N-[(3R,4R)-1-[(8-fluoroquinolin-2-yl)methyl]-3-hydroxypiperidin-4-yl]pyridine-4-carboxamide

Molecular Formula

C21H21FN4O2

Molecular Weight

380.4 g/mol

InChI

InChI=1S/C21H21FN4O2/c22-17-3-1-2-14-4-5-16(24-20(14)17)12-26-11-8-18(19(27)13-26)25-21(28)15-6-9-23-10-7-15/h1-7,9-10,18-19,27H,8,11-13H2,(H,25,28)/t18-,19-/m1/s1

InChI Key

JNSGOHDPDSXYPR-RTBURBONSA-N

SMILES

C1CN(CC(C1NC(=O)C2=CC=NC=C2)O)CC3=NC4=C(C=CC=C4F)C=C3

Canonical SMILES

C1CN(CC(C1NC(=O)C2=CC=NC=C2)O)CC3=NC4=C(C=CC=C4F)C=C3

Isomeric SMILES

C1CN(C[C@H]([C@@H]1NC(=O)C2=CC=NC=C2)O)CC3=NC4=C(C=CC=C4F)C=C3

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.